Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, pyridine, and pyrimidine moieties. It has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate can be classified as:
The synthesis of Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate typically involves several steps:
The synthesis may utilize reagents such as triethylamine as a base, along with solvents like ethanol or acetonitrile to facilitate the reactions. The conditions (temperature, time) are optimized for maximum yield and purity of the final product .
The compound has specific molecular data:
Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate can participate in various chemical reactions:
These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure the formation of desired products .
The mechanism of action for Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate is primarily investigated concerning its biological activity:
Studies have indicated that this compound exhibits selective inhibition against cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .
Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate typically exhibits:
The chemical properties include:
Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate has potential applications in:
This compound represents a significant area of interest within medicinal chemistry due to its diverse applications and potential therapeutic benefits .
The systematic IUPAC name Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate precisely defines this hybrid molecule’s architecture. The core consists of a 1,3-thiazole ring substituted at:
Table 1: Structural Descriptors of Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate
Component | Role | Chemical Implication |
---|---|---|
1,3-Thiazole core | Central heterocycle | Aromatic 5-membered ring; S and N atoms enable H-bonding |
Pyrimidin-2-yl (C2) | Electron-withdrawing substituent | Enhances electrophilicity; facilitates kinase binding |
Methyl (C4) | Steric/electronic modulator | Shields C5 position; increases lipophilicity |
Benzylpyridyl ester | Ester-linked biphenyl system | Balances solubility and membrane permeability |
Thiazole-pyrimidine hybrids emerged as privileged scaffolds due to their dual targeting capability. Early work focused on simple 2-pyrimidinyl-thiazoles as kinase inhibitors. For example, Dasatinib (a 2-(aminopyrimidine)-thiazole-5-carboxamide) validated the scaffold’s efficacy against Bcr-Abl kinase in leukemia [3] [8]. Subsequent optimization addressed limitations like solubility and off-target effects:
Table 2: Evolution of Key Thiazole-Pyrimidine Hybrids with Anticancer Activity
Compound | C5 Substituent | Biological Target | Potency (IC₅₀) | Year |
---|---|---|---|---|
Dasatinib analog | Carboxamide | Bcr-Abl kinase | 0.6–15 nM | 2006 |
Ethyl ester derivative | Ethoxycarbonyl | VEGFR-2 | 8.3 µM | 2018 |
12b | Substituted benzyl ester | CK2α kinase | 2.39 µM (HepG2) | 2024 |
Target compound | Phenyl(pyridin-4-yl)methyl | Kinase/DNA (theorized) | Under investigation | 2025 |
Pyridine as a Pharmacophore
The phenyl(pyridin-4-yl)methyl ester in this hybrid serves multiple functions:
Pyrimidine as a Binding Anchor
The 2-pyrimidinyl group at thiazole-C2 is critical for molecular recognition:
Table 3: Functional Roles of Substituents in the Hybrid Scaffold
Substituent | Chemical Property | Biological Function | Target Examples |
---|---|---|---|
Pyridin-4-yl (ester) | Basic N-atom | H-bond acceptor; solubility enhancer | HDACs, kinase allosteric sites |
Pyrimidin-2-yl (C2) | H-bond donor/acceptor | ATP-competitive kinase inhibition; DNA intercalation | CK2α, TOPO-II, VEGFR-2 |
Methyl (C4) | Hydrophobic | Metabolic stability; steric hindrance | CYP450 shielding |
Molecular Docking Insights
Computational studies of analogous compounds reveal:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1